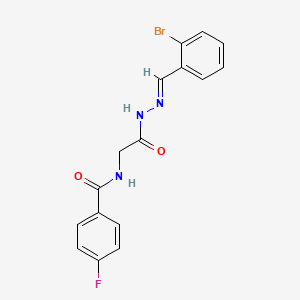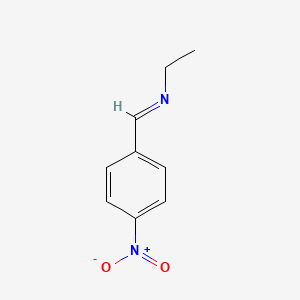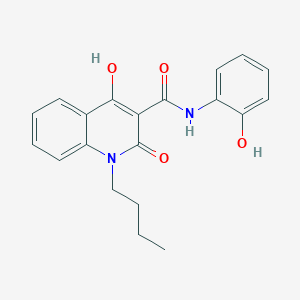
6-Hydroxyprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyprogesterone is a synthetic derivative of progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyprogesterone typically involves the hydroxylation of progesterone. One common method includes the use of microbial transformation, where specific strains of fungi or bacteria introduce a hydroxyl group at the 6th position of the progesterone molecule. Chemical synthesis can also be achieved through selective hydroxylation using reagents such as osmium tetroxide or selenium dioxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes due to their efficiency and selectivity. Microbial biotransformation using genetically engineered microorganisms is a preferred method, as it allows for high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to a ketone, forming 6-oxoprogesterone.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, reverting it to progesterone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: 6-Oxoprogesterone
Reduction: Progesterone
Substitution: Various substituted progesterone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Hydroxyprogesterone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in conditions related to progesterone deficiency or imbalance.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive steroids.
Mécanisme D'action
The mechanism of action of 6-Hydroxyprogesterone involves its interaction with progesterone receptors in the body. It binds to these receptors, mimicking the effects of natural progesterone. This binding can influence various physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of immune responses. The molecular pathways involved include the activation of gene transcription related to progesterone-responsive genes.
Comparaison Avec Des Composés Similaires
Progesterone: The parent compound, lacking the hydroxyl group at the 6th position.
17α-Hydroxyprogesterone: Another hydroxylated derivative, with the hydroxyl group at the 17th position.
Hydroxyprogesterone caproate: A synthetic progestin used in medicine, with a caproate ester group.
Propriétés
IUPAC Name |
17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLWZOSAFOXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12001694.png)





![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)


